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Application Note: AES-350
Method Development for the Determination of Elemental Impurities in Pharmaceutical Products

Introduction
The stringent regulation of elemental impurities in pharmaceutical products is critical to ensure

patient safety. The International Council for Harmonisation (ICH) Q3D guideline and the United

States Pharmacopeia (USP) general chapters <232> and <233> mandate a risk-based

approach to control elemental impurities in drug products.[1][2][3] Atomic Emission

Spectrometry (AES), particularly Inductively Coupled Plasma-Atomic Emission Spectrometry

(ICP-AES), is a powerful and widely accepted technique for the quantitative determination of

these impurities.[4][5][6] This application note details the "AES-350" method, a comprehensive

approach for the development and validation of an ICP-AES method for the analysis of

elemental impurities in pharmaceutical matrices.

The AES-350 method provides a robust framework for the simultaneous analysis of multiple

elements, offering the high sensitivity and specificity required to meet the rigorous demands of

regulatory agencies.[4] This method is suitable for the analysis of a wide range of

pharmaceutical samples, including active pharmaceutical ingredients (APIs), excipients, and

finished drug products.
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ICP-AES Spectrometer: A simultaneous ICP-AES system equipped with an Echelle

spectrometer and a solid-state detector is recommended for high-throughput analysis.[4]

Sample Introduction System: A standard sample introduction kit, including a concentric

nebulizer and a cyclonic spray chamber, is suitable for most applications.

Microwave Digestion System: For the digestion of solid samples to ensure complete

dissolution and minimize matrix interferences.

Reagents: High-purity nitric acid (67-70%), hydrochloric acid (30-35%), and multi-element

standard solutions traceable to a national standard. Deionized water (18.2 MΩ·cm) should be

used for all dilutions.

Experimental Workflow
The AES-350 method follows a systematic workflow from sample receipt to final data reporting.

This workflow is designed to ensure data integrity and compliance with Good Manufacturing

Practices (GMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1665617?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665617?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. contractlaboratory.com [contractlaboratory.com]

2. pharmtech.com [pharmtech.com]

3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

4. Analysis by ICP Atomic Emission Spectrometry in Accordance with the ICH Q3D Guideline
for Elemental Impurities : Shimadzu (Europe) [shimadzu.eu]

5. Measurement of Elemental Impurities in Pharmaceutical Products by ICP-AES and
ETAAS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

6. agilent.com [agilent.com]

To cite this document: BenchChem. [AES-350 method development for pharmaceutical
impurities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665617#aes-350-method-development-for-
pharmaceutical-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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